molecular formula C24H27N3O4S B12394508 Zatonacaftor CAS No. 2301945-38-8

Zatonacaftor

Cat. No.: B12394508
CAS No.: 2301945-38-8
M. Wt: 453.6 g/mol
InChI Key: GTTUAFLREAIAHI-UHFFFAOYSA-N
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Description

Zatonacaftor is a modulator of the cystic fibrosis transmembrane regulator (CFTR) protein. It is primarily used in the research of cystic fibrosis, a genetic disorder that affects the lungs and digestive system. The molecular formula of this compound is C24H27N3O4S, and it has a molecular weight of 453.55 g/mol .

Preparation Methods

The synthesis of Zatonacaftor involves the preparation of substituted N-sulfonylcyclopropanecarboxamides. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Zatonacaftor undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Zatonacaftor is extensively used in scientific research, particularly in the study of cystic fibrosis. Its applications include:

Mechanism of Action

Zatonacaftor exerts its effects by modulating the CFTR protein, which is responsible for the transport of chloride and sodium ions across cell membranes. The compound helps correct the folding and presentation of the CFTR protein to the cell surface, thereby improving its function. This action is particularly beneficial for individuals with mutations in the CFTR gene, such as the F508del mutation .

Comparison with Similar Compounds

Zatonacaftor is often compared with other CFTR modulators, such as Tezacaftor and Ivacaftor. While all these compounds aim to improve CFTR function, this compound is unique in its specific molecular structure and mechanism of action. Similar compounds include:

This compound’s uniqueness lies in its specific interaction with the CFTR protein, making it a valuable tool in cystic fibrosis research and potential therapy.

Properties

CAS No.

2301945-38-8

Molecular Formula

C24H27N3O4S

Molecular Weight

453.6 g/mol

IUPAC Name

1-(5-ethyl-2-propan-2-yloxypyridin-3-yl)-N-(2-methylquinolin-5-yl)sulfonylcyclopropane-1-carboxamide

InChI

InChI=1S/C24H27N3O4S/c1-5-17-13-19(22(25-14-17)31-15(2)3)24(11-12-24)23(28)27-32(29,30)21-8-6-7-20-18(21)10-9-16(4)26-20/h6-10,13-15H,5,11-12H2,1-4H3,(H,27,28)

InChI Key

GTTUAFLREAIAHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1)OC(C)C)C2(CC2)C(=O)NS(=O)(=O)C3=CC=CC4=C3C=CC(=N4)C

Origin of Product

United States

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